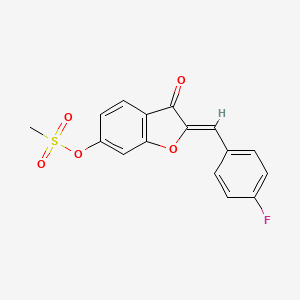

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a benzofuran derivative with a methanesulfonate group attached to the 6th carbon of the benzofuran ring. The benzofuran ring also has a fluorobenzylidene group at the 2nd carbon. The presence of the fluorine atom and the methanesulfonate group could potentially make this compound useful in various chemical reactions due to their reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuran ring system, the methanesulfonate group, and the fluorobenzylidene group. The presence of these groups would likely influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could potentially increase the compound’s stability and lipophilicity, while the methanesulfonate group could increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Functionalization

Novel Synthetic Pathways

Research has explored novel base-catalyzed rearrangements and synthetic pathways for producing compounds with similar structures. For instance, the preparation of 1,2-benzisoxazole-3-methanesulfonates through base-catalyzed rearrangement of sultone oximes demonstrates the potential for generating structurally related compounds with potential applications in drug development (Arava et al., 2007). This work highlights the utility of methanesulfonate derivatives in synthesizing complex molecules, which could be leveraged in developing novel compounds with specific functionalities.

Medicinal Chemistry and Biological Applications

Antibacterial Activity

Sulfone derivatives have been studied for their antibacterial activities against various pathogens. For example, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activity against rice bacterial leaf blight, demonstrating the potential for these compounds in agricultural applications (Shi et al., 2015). This suggests that methanesulfonate and its derivatives could be valuable in designing antibacterial agents.

Materials Science and Sensing Applications

Fluorescent Probes and Sensors

The synthesis and characterization of fluorescent compounds, such as substituted 2,3,5,6-tetraarylbenzo(1,2-b:5,4-b')difurans, have been reported. These compounds exhibit high fluorescence quantum yields and large solvatochromic shifts, making them suitable for use as fluorescent probes (Abdul-Aziz et al., 1995). The potential for using similar methanesulfonate-based compounds as fluorescent markers or sensors in biological and chemical assays is an area of significant interest.

Environmental Science and Remediation

CO2 Capture and Sensing

Research on sulfone-functionalized materials for CO2 capture has shown that certain compounds can significantly enhance CO2 adsorption properties. For instance, sulfone-functionalized Zr- and Hf-UiO-67 metal-organic frameworks have demonstrated remarkable increases in CO2 uptake (Xydias et al., 2014). This suggests the potential for methanesulfonate derivatives in designing materials for environmental remediation and gas separation technologies.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-23(19,20)22-12-6-7-13-14(9-12)21-15(16(13)18)8-10-2-4-11(17)5-3-10/h2-9H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVRCRJLXYPUHO-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2842988.png)

![2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2842991.png)

![N-(2-methoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2842993.png)

![N-(2,4-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2842994.png)

![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2842995.png)

![4-Cyclopropyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2842997.png)

![3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2842999.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide](/img/structure/B2843001.png)